molecular formula C8H9FN2O B13307348 N-(4-fluorophenyl)acetohydrazide

N-(4-fluorophenyl)acetohydrazide

Katalognummer: B13307348
Molekulargewicht: 168.17 g/mol
InChI-Schlüssel: VGQFUMSHRZVWEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorophenyl)acetohydrazide is a chemical compound with the molecular formula C8H9FN2O and a molecular weight of 168.17 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an acetohydrazide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(4-fluorophenyl)acetohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of 4-fluorobenzoyl chloride with hydrazine hydrate in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-fluorophenyl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenylacetic acid derivatives, while reduction can produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

N-(4-fluorophenyl)acetohydrazide has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-fluorophenyl)acetohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C8H9FN2O

Molekulargewicht

168.17 g/mol

IUPAC-Name

N-(4-fluorophenyl)acetohydrazide

InChI

InChI=1S/C8H9FN2O/c1-6(12)11(10)8-4-2-7(9)3-5-8/h2-5H,10H2,1H3

InChI-Schlüssel

VGQFUMSHRZVWEF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C1=CC=C(C=C1)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.